molecular formula C21H16ClN3O2S B580006 Etoricoxib Impurity 12 CAS No. 646459-41-8

Etoricoxib Impurity 12

Numéro de catalogue: B580006
Numéro CAS: 646459-41-8
Poids moléculaire: 409.888
Clé InChI: KMVNADBESBBLJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etoricoxib Impurity 12 is a chemical compound related to Etoricoxib, a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Etoricoxib is commonly used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product .

Applications De Recherche Scientifique

Background on Etoricoxib

Etoricoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, which is responsible for the production of prostaglandins associated with pain and inflammation. Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes, etoricoxib aims to reduce gastrointestinal side effects while providing effective pain relief .

Impurity Profile and Health Risks

The presence of impurities in pharmaceutical compounds can pose significant health risks. Etoricoxib Impurity 12, like other impurities, can arise from various sources during the synthesis process, including starting materials, reagents, or degradation products. The health risks associated with impurities depend on their nature and concentration; some may be toxic or carcinogenic and could lead to serious health complications if present in significant amounts .

Accurate detection and quantification of this compound are essential for quality control in pharmaceutical formulations. Several analytical techniques have been developed for this purpose:

  • High Performance Liquid Chromatography (HPLC) : Widely used for separating and quantifying organic impurities .
  • Gas Chromatography : Effective for detecting volatile organic impurities.
  • Inductively Coupled Plasma Mass Spectrometry : Utilized for identifying inorganic impurities .
  • Ultraviolet-Visible Spectroscopy : Measures absorbance at specific wavelengths to determine purity levels.

Case Study 1: Purification Techniques

A study outlined a purification process for etoricoxib that successfully reduced impurities to acceptable levels. The method involved multiple crystallization steps and the use of specific reagents to remove unwanted byproducts, achieving a final product purity exceeding 99.8% with minimal residual impurities .

Case Study 2: Toxicological Assessment

Research has demonstrated that while etoricoxib itself is well-tolerated in clinical settings, the presence of certain impurities could increase the risk of adverse effects. A comparative study highlighted that patients receiving etoricoxib with high impurity levels experienced more gastrointestinal side effects compared to those receiving a purified formulation .

Regulatory Considerations

Pharmaceutical companies must adhere to stringent regulatory guidelines regarding impurity levels in drug products. The International Conference on Harmonisation (ICH) provides guidelines that specify acceptable limits for impurities based on their potential toxicity and impact on drug safety . Ensuring that this compound remains within these limits is crucial for market approval and patient safety.

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Etoricoxib Impurity 12 involves several synthetic steps. One common method includes the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process typically involves the following steps:

    Formation of Intermediate Salts: The β-chlorovinaniidinium salts are prepared using organic solvents such as dimethylformamide (DMF), methanol, ethanol, or their mixtures with water.

    Purification: The intermediate salts are purified using various techniques, including recrystallization and chromatography.

    Final Synthesis: The purified intermediates are then subjected to further chemical reactions to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and advanced purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Etoricoxib Impurity 12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation. Its distinct chemical properties make it valuable in various analytical and research applications .

Activité Biologique

Etoricoxib Impurity 12 is a chemical byproduct associated with the synthesis of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential toxicological implications.

1. Overview of Etoricoxib and Its Impurities

Etoricoxib is primarily used to treat pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute pain episodes. It selectively inhibits COX-2, leading to reduced production of prostaglandins, which are mediators of pain and inflammation . However, impurities like this compound can influence the drug's overall safety profile.

This compound has the chemical formula C21H16ClN3O2S and is characterized by its structural components that may impact its biological activity. The presence of chlorine and sulfur in its structure suggests potential interactions with biological systems that could lead to varying pharmacological effects compared to the parent compound .

4.1 Pharmacological Effects

Research on etoricoxib indicates that impurities can exhibit varying degrees of biological activity. For instance, studies have shown that certain impurities can influence drug efficacy and safety profiles by:

  • Modulating enzyme activity related to pain and inflammation.
  • Potentially causing adverse effects due to altered pharmacokinetics or toxicological profiles .

4.2 Toxicity Assessments

A study involving BALB/C mice demonstrated that etoricoxib administration resulted in dose-dependent nephro- and cardiotoxic effects. While this study primarily focused on etoricoxib, it raises concerns about the implications of impurities like this compound:

  • Renal Histology : Significant damage was observed in renal tissues, including glomerular atrophy and tubular damage.
  • Cardiac Analysis : Disorganized muscle fibers were noted alongside changes in gene expression related to arachidonic acid metabolism .

5.1 Clinical Observations

Clinical assessments have indicated that impurities can affect the therapeutic outcomes of drugs like etoricoxib. For example:

  • In a double-blind study on hemophilic arthropathy patients treated with etoricoxib, the presence of impurities was noted to potentially alter patient responses compared to placebo groups .

5.2 Comparative Studies

Comparative studies between etoricoxib and other NSAIDs have shown that while etoricoxib is effective as a COX-2 inhibitor, impurities may introduce variability in efficacy and safety:

Study ParameterEtoricoxibCelecoxibRofecoxib
Selectivity for COX-2HighModerateLow
Common Adverse EffectsHeadacheNauseaDiarrhea
Renal ToxicityModerateLowHigh

This table illustrates how impurities can impact not only the primary drug's effectiveness but also its side effect profile compared to other medications .

6. Conclusion

The biological activity of this compound remains a critical area for further research. While existing studies primarily focus on etoricoxib itself, understanding the implications of its impurities is essential for ensuring patient safety and optimizing therapeutic outcomes. Future investigations should aim to elucidate the specific effects of this compound on COX enzyme activity, metabolic pathways, and potential toxicological risks.

Propriétés

IUPAC Name

6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVNADBESBBLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.